

quantitative analysis of mitochondrial mass with 10-Octadecylacridine orange bromide

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Compound of Interest

Compound Name: 10-Octadecylacridine orange
bromide

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Quantitative Analysis of Mitochondrial Mass with 10-N-Nonyl Acridine Orange Bromide

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of mitochondrial mass is a critical parameter in a multitude of research areas, including metabolic diseases, neurodegenerative disorders, cancer biology, and drug-induced toxicity studies. An alteration in mitochondrial content can signify changes in cellular energetic demand, oxidative stress, or the activation of specific signaling pathways. 10-N-Nonyl Acridine Orange (NAO), a fluorescent dye, is a widely utilized tool for the quantification of mitochondrial mass. NAO is a lipophilic cation that selectively binds to cardiolipin, a phospholipid almost exclusively found in the inner mitochondrial membrane.^{[1][2][3]} This specific interaction provides a basis for its use as a marker for mitochondrial content.

This document provides detailed application notes and experimental protocols for the quantitative analysis of mitochondrial mass using 10-N-Nonyl Acridine Orange Bromide.

Mechanism of Action

NAO is a fluorescent probe that exhibits a high affinity for cardiolipin, a unique dimeric phospholipid predominantly located in the inner mitochondrial membrane.^{[1][4]} The binding of NAO to cardiolipin is primarily driven by electrostatic interactions between the positively charged acridine ring of NAO and the negatively charged phosphate groups of cardiolipin. This interaction is what sequesters the dye within the mitochondria. The fluorescence intensity of NAO, when bound to cardiolipin, is proportional to the amount of this phospholipid, which in turn is considered to be proportional to the total mitochondrial mass. While NAO is widely considered to be independent of the mitochondrial membrane potential ($\Delta\Psi_m$) for its accumulation, some studies suggest a potential influence of $\Delta\Psi_m$ on its staining.^{[1][3][5]} This is a critical consideration for experimental design and data interpretation.

Data Presentation

The following table summarizes quantitative data from a study investigating the effects of different cellular stressors on mitochondrial mass as measured by NAO fluorescence in human peripheral blood lymphocytes (PBLs) using flow cytometry.

Treatment (24h)	Normalized Mean Fluorescence Intensity (MFI) of NAO	Change in Mitochondrial Mass	p-value	Reference
Untreated Control	1.000 ± 0.000	Baseline	-	Doherty et al., 2017 ^[6]
NOC-18 (600 µM)	0.785 ± 0.104	Decrease	0.027	Doherty et al., 2017 ^[6]
Rotenone (3 µM, 15 min)	1.177 ± 0.075	Increase	0.027	Doherty et al., 2017 ^[6]
N-acetylcysteine (3 mM)	No significant change	No significant change	>0.05	Doherty et al., 2017 ^[6]

Experimental Protocols

Protocol 1: Quantitative Analysis of Mitochondrial Mass by Flow Cytometry

This protocol describes the use of NAO to quantify mitochondrial mass in a cell suspension using a flow cytometer.

Materials:

- 10-N-Nonyl Acridine Orange (NAO) stock solution (1 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Cell culture medium
- Flow cytometer
- Flow cytometry tubes

Procedure:

- Cell Preparation:
 - Harvest cells and wash them once with PBS.
 - Resuspend the cell pellet in pre-warmed cell culture medium at a concentration of 1×10^6 cells/mL.
- NAO Staining:
 - Add NAO stock solution to the cell suspension to a final concentration of 1-10 μ M. The optimal concentration should be determined empirically for each cell type.
 - Incubate the cells for 15-30 minutes at 37°C in the dark.
- Washing:
 - Wash the cells twice with 1 mL of PBS to remove excess dye. Centrifuge at 300 x g for 5 minutes between washes.

- Resuspension:
 - Resuspend the final cell pellet in 500 μ L of PBS.
- Flow Cytometry Analysis:
 - Analyze the stained cells on a flow cytometer.
 - Excite the NAO with a 488 nm laser and collect the emission using a 525/50 nm bandpass filter (or equivalent for green fluorescence).
 - Record the mean fluorescence intensity (MFI) of the NAO signal for at least 10,000 events per sample.
 - The MFI is directly proportional to the mitochondrial mass.

Protocol 2: Visualization and Quantification of Mitochondrial Mass by Fluorescence Microscopy

This protocol outlines the use of NAO for visualizing and quantifying mitochondrial mass in adherent cells using fluorescence microscopy.

Materials:

- 10-N-Nonyl Acridine Orange (NAO) stock solution (1 mM in DMSO)
- Cell culture medium
- Glass-bottom dishes or coverslips
- Fluorescence microscope with appropriate filters
- Image analysis software (e.g., ImageJ, CellProfiler)

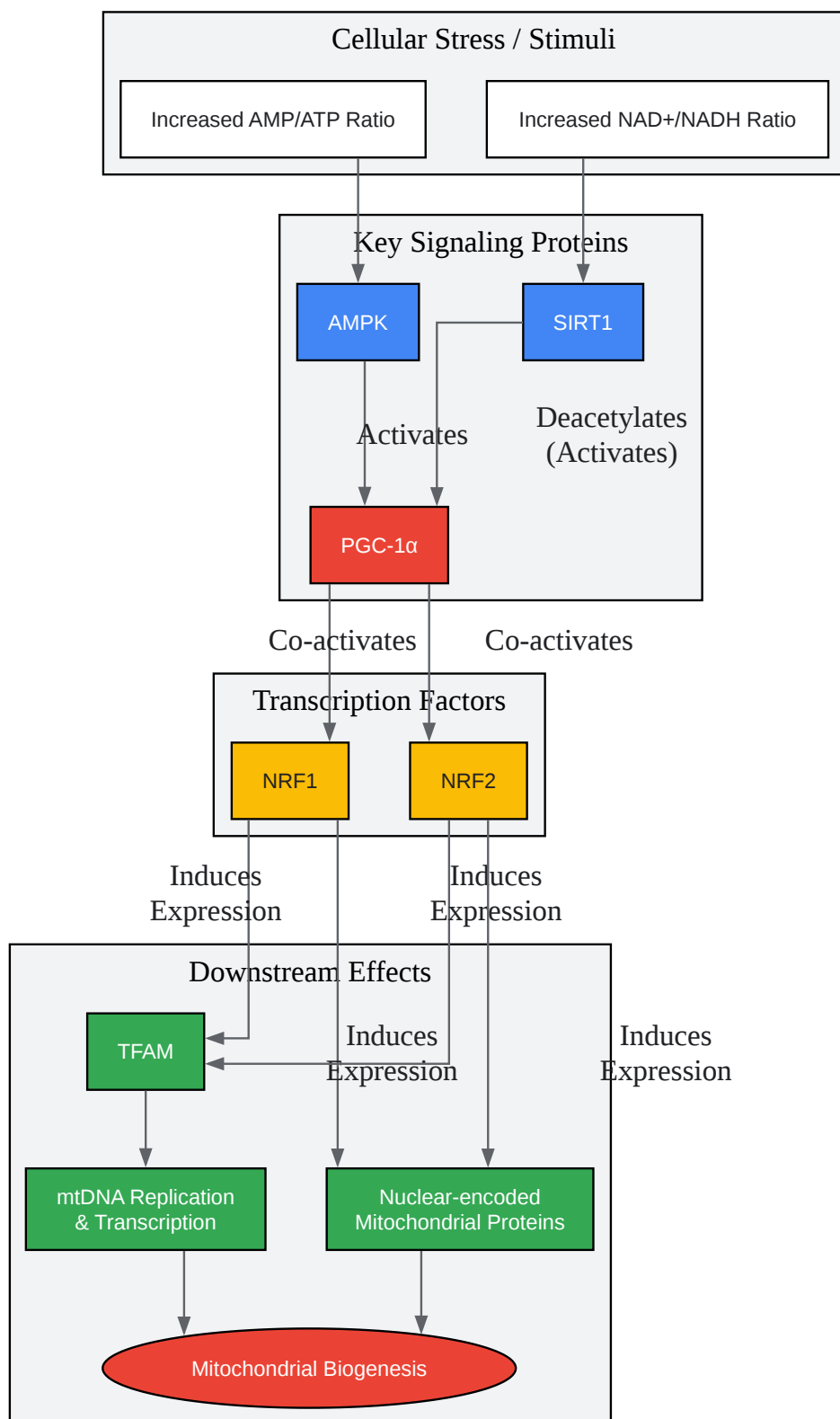
Procedure:

- Cell Seeding:

- Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
- NAO Staining:
 - Remove the culture medium and replace it with pre-warmed medium containing NAO at a final concentration of 1-10 μ M.
 - Incubate for 15-30 minutes at 37°C in the dark.
- Washing:
 - Gently wash the cells twice with pre-warmed PBS.
- Imaging:
 - Add fresh pre-warmed medium or PBS to the cells.
 - Image the cells using a fluorescence microscope with a filter set appropriate for green fluorescence (e.g., excitation at 488 nm and emission at 520-540 nm).
- Image Analysis:
 - Acquire images from multiple fields of view for each condition.
 - Use image analysis software to quantify the total fluorescence intensity per cell or the total fluorescent area per cell. This can be done by outlining individual cells and measuring the integrated density of the NAO signal.

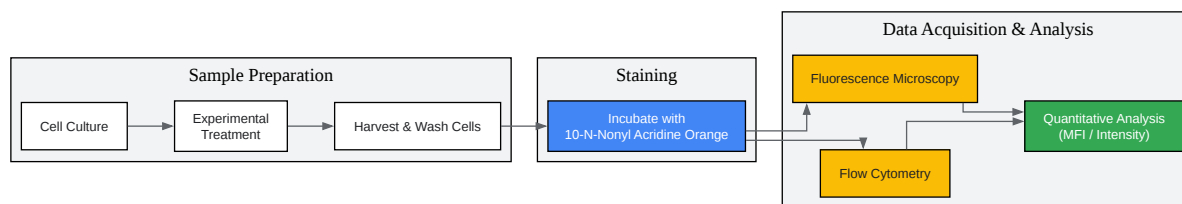
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway regulating mitochondrial biogenesis and a typical experimental workflow for quantifying mitochondrial mass using NAO.



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Caption: Key signaling pathway regulating mitochondrial biogenesis.



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Caption: Experimental workflow for mitochondrial mass quantification.

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